molecular formula C17H16N2O2 B8622029 Ethyl 2-methyl-1-(quinolin-2-yl)-1H-pyrrole-3-carboxylate CAS No. 649727-04-8

Ethyl 2-methyl-1-(quinolin-2-yl)-1H-pyrrole-3-carboxylate

Cat. No. B8622029
M. Wt: 280.32 g/mol
InChI Key: LXMLCWQGXIPGSE-UHFFFAOYSA-N
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Patent
US07078414B2

Procedure details

2.75 g (17.9 mmol) of 3-ethoxycarbonyl-2-methyl-1H-pyrrole are added at 20° C. under an argon atmosphere to 0.756 g (18.9 mmol) of sodium hydride, at 60% by weight in liquid petroleum jelly, suspended in 12 mL of dimethylformamide. After stirring at 20° C. for 0.2 hour, 0.114 g (1.79 mmol) of copper powder and 2.93 g (17.9 mmol) of. 2-chloroquinoline are added. After stirring at 140° C. for 48 hours, the reaction mixture is filtered and the filtrate is concentrated to dryness under reduced pressure (2.7 kPa) to give a residue which is taken up in 100 mL of water and then extracted with 4 times 50 mL of ethyl acetate. The organic phases are combined, dried over anhydrous magnesium sulphate, filtered and then concentrated to dryness under reduced pressure (2.7 kPa) to give 6 g of an oil, which oil is purified by flash chromatography [eluent: cyclohexane/ethyl acetate (8/2 by volume)]. After concentrating the fractions under reduced pressure (2.7 kPa), 2.2 g of 3-ethoxycarbonyl-2-methyl-1-(quinol-2-yl)-1H-pyrrole are obtained in the form of a yellow oil. Mass spectrum (EI): m/e 280 (M+.), m/e 251, m/e 206.
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
0.756 g
Type
reactant
Reaction Step One
[Compound]
Name
petroleum jelly
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
copper
Quantity
0.114 g
Type
catalyst
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[CH:9][NH:8][C:7]=1[CH3:11])=[O:5])[CH3:2].[H-].[Na+].Cl[C:15]1[CH:24]=[CH:23][C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[N:16]=1>CN(C)C=O.O.[Cu]>[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[CH:9][N:8]([C:15]2[CH:24]=[CH:23][C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[N:16]=2)[C:7]=1[CH3:11])=[O:5])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
2.75 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(NC=C1)C
Name
Quantity
0.756 g
Type
reactant
Smiles
[H-].[Na+]
Name
petroleum jelly
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C=C1
Step Three
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Five
Name
copper
Quantity
0.114 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring at 20° C. for 0.2 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at 140° C. for 48 hours
Duration
48 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to dryness under reduced pressure (2.7 kPa)
CUSTOM
Type
CUSTOM
Details
to give a residue which
EXTRACTION
Type
EXTRACTION
Details
extracted with 4 times 50 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2.7 kPa)

Outcomes

Product
Details
Reaction Time
0.2 h
Name
Type
product
Smiles
C(C)OC(=O)C1=C(N(C=C1)C1=NC2=CC=CC=C2C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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